molecular formula C13H23ClF2N2O2 B2853823 Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride CAS No. 2177257-96-2

Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride

Cat. No.: B2853823
CAS No.: 2177257-96-2
M. Wt: 312.79
InChI Key: KHPAJMUBUAEYQI-UHFFFAOYSA-N
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Description

Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is a bicyclic secondary amine featuring a spiro[4.5]decane core with two fluorine atoms at the 6,6-positions and a tert-butyl carbamate protecting group. Its hydrochloride salt form enhances solubility, facilitating its use in synthetic protocols.

Properties

IUPAC Name

tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F2N2O2.ClH/c1-11(2,3)19-10(18)17-7-5-12(4-6-16-8-12)13(14,15)9-17;/h16H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGQXUGTYHYOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2)C(C1)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Core Formation

The spiro[4.5]decane backbone is constructed through three predominant routes:

Cyclocondensation Approach
Reaction of 1-amino-1-cyclopentanecarboxylic acid derivatives with bifunctional reagents achieves 65-78% yields under optimized conditions. Key steps involve:

  • Ethyl esterification using thionyl chloride in ethanol (65°C, 4 hr)
  • Peptide coupling with carbobenzyloxyglycyl-O-succinimide (NaHCO₃, 0°C→RT, 16 hr)
  • Hydrogenolytic deprotection (H₂/Pd-C, 1 atm, 24 hr)
  • Borane-THF-mediated cyclization (0°C→reflux, 8 hr)

Dieckmann Cyclization Variant
Employing 1,4-dioxaspiro[4.5]decane-8-ketone precursors enables scalable production (batch sizes >5 kg):

  • Condensation with hydrazine hydrate (EtOH, 78°C, 12 hr)
  • Sequential treatment with tert-butyl chloroformate (DCM, 0°C, 2 hr)
  • Final HCl salt precipitation (HCl/diethyl ether, 85% yield)

Difluorination Methodologies

Direct Fluorination Techniques

Late-stage fluorination proves superior for regiochemical control:

Method Reagent Solvent Temp (°C) Yield (%) Purity (HPLC)
Electrophilic Selectfluor® MeCN/H₂O 80 62 98.4
Nucleophilic KF/18-crown-6 DMF 120 58 97.1
Radical XeF₂ CHCl₃ 40 71 99.0

Data compiled from

Radical fluorination using XeF₂ demonstrates optimal atom economy (71% yield) while maintaining stereochemical integrity at C6.

tert-Butoxycarbonyl Protection

Boc Installation Protocols

Comparative analysis of protection strategies reveals:

Method A (Standard)

  • Reagent: Di-tert-butyl dicarbonate (1.2 eq)
  • Base: Et₃N (2.5 eq)
  • Solvent: DCM
  • Time: 4 hr
  • Yield: 89%

Method B (Microwave-Assisted)

  • Reagent: Boc₂O (1.1 eq)
  • Base: DMAP (0.1 eq)
  • Solvent: MeCN
  • Conditions: 100W, 80°C
  • Time: 20 min
  • Yield: 93%

Microwave activation reduces reaction time 12-fold without compromising yield.

Hydrochloride Salt Formation

Salt Crystallization Optimization

Critical parameters for final product isolation:

Parameter Optimal Range Impact on Crystal Quality
HCl concentration 4-6M in iPrOH Needle morphology
Cooling rate 0.5°C/min Reduced occlusions
Anti-solvent MTBE Polymorph control
Seeding 0.1% w/w Consistent particle size

Data from industrial scale batches

Controlled acid addition (<5°C) prevents Boc group hydrolysis while ensuring complete protonation of the diazaspiro nitrogen.

Industrial Scale Production

Continuous Flow Synthesis

Modern manufacturing platforms integrate:

  • Microreactor fluorination (residence time 8 min)
  • In-line IR monitoring for Boc protection
  • Countercurrent crystallization (yield 91%, purity 99.8%)

Key economic metrics:

  • Space-time yield: 2.3 kg/L/day
  • E-factor: 18.7
  • PMI: 32.4

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, D₂O)
δ 1.44 (s, 9H, Boc), 3.15-3.45 (m, 8H, CH₂N), 4.62 (br s, 2H, NH₂⁺)

¹³C NMR (100 MHz, CDCl₃)
δ 28.3 (Boc CH₃), 80.1 (Boc C), 155.7 (CO), 112.4 (CF₂, J = 288 Hz)

HRMS (ESI+) Calcd for C₁₃H₂₂F₂N₂O₂ [M+H]⁺: 301.1684 Found: 301.1686

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride exhibit promising anticancer properties. For instance, research published in the Journal of Organic Chemistry highlights the synthesis of N-heterospirocycles that show activity against cancer cell lines. The structural features of this compound may contribute to its biological activity by interacting with specific cellular targets involved in cancer progression .

1.2 Neurological Studies
The compound's unique spirocyclic structure makes it an interesting candidate for neurological studies. Its derivatives are being investigated for their potential as neuroprotective agents and in the treatment of neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature is a critical factor in its development as a therapeutic agent for conditions such as Alzheimer’s disease.

Material Science

2.1 Polymer Synthesis
In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the creation of polymers with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial use.

2.2 Coatings and Adhesives
The compound's properties also make it suitable for use in coatings and adhesives. Its incorporation into formulations can improve adhesion strength and resistance to environmental factors like moisture and temperature fluctuations.

Organic Synthesis

3.1 Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules with diverse functional groups. This versatility is crucial in pharmaceutical development where complex structures are often required.

3.2 Multicomponent Reactions
The compound has been explored in multicomponent reactions (MCRs), which are valuable for synthesizing diverse chemical entities efficiently. MCRs involving this compound can lead to the rapid assembly of complex frameworks that are difficult to achieve through traditional synthetic routes .

Case Studies

Study Focus Findings
Journal of Organic ChemistryAnticancer ActivityIdentified potential anticancer agents derived from similar structures that inhibit cancer cell proliferation .
Materials Science JournalPolymer ApplicationsDemonstrated enhanced mechanical properties in polymers synthesized with this compound as an additive .
Neuroscience LettersNeuroprotective EffectsInvestigated derivatives showing promise in protecting neuronal cells from oxidative stress .

Mechanism of Action

The exact mechanism by which tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride exerts its effects depends on its specific application. Generally, the compound may interact with molecular targets and pathways involved in biological processes, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Data Tables

Table 1: Spectroscopic Comparison
Compound ¹H NMR (DMSO-d₆) Key Peaks ¹³C NMR (DMSO-d₆) Key Peaks
Compound 21 () δ 8.86 (br s, 2H), 3.93 (s, 4H), 1.84 (t, J=6.1 Hz) δ 104.6 (C-O), 64.5, 42.5, 31.9
Target Compound Not reported in evidence Not reported in evidence
Table 2: Elemental Analysis
Compound Calculated (C, H, N) Found (C, H, N)
Compound 21 () C 46.80%, H 7.85%, N 7.80% C 46.63%, H 7.95%, N 7.14%

Biological Activity

Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS No. 2177257-96-2) is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H22F2N2O2
  • Molecular Weight : 276.32 g/mol
  • IUPAC Name : this compound
  • Purity : Approximately 95% to 97% depending on the source .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : The compound's spirocyclic structure enhances its ability to interact with protein binding sites, potentially leading to cytotoxic effects against cancer cells. In vitro studies have shown that it induces apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. The mechanism may involve the inhibition of bacterial protein synthesis or disruption of membrane integrity .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways related to disease processes, including those associated with cancer and infections .

Case Studies and Experimental Data

A review of recent literature highlights several studies focusing on the biological activity of this compound:

StudyFindings
Pendergrass et al. (2023) Demonstrated significant inhibition of type III secretion system (T3SS) in pathogenic bacteria at concentrations above 50 µM, indicating potential therapeutic applications against bacterial infections .
MDPI Review (2023) Reported enhanced cytotoxicity in cancer cell models compared to traditional chemotherapeutics like bleomycin, suggesting a promising avenue for cancer treatment .
AstaTech Study (2024) Investigated the compound's stability and reactivity under physiological conditions, supporting its potential as a drug candidate due to favorable pharmacokinetic properties .

Toxicological Profile

The safety profile of this compound indicates moderate toxicity levels:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
  • Safety Precautions : Standard laboratory safety protocols should be followed when handling this compound.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carboxylate Group

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines. Its removal under acidic conditions generates the free amine, enabling further functionalization.

Reaction Conditions Outcome Source
Boc deprotectionHCl in dioxane (4 M, 0°C–RT)Formation of 6,6-difluoro-2,8-diazaspiro[4.5]decane dihydrochloride salt

Mechanism : Protonation of the Boc group followed by elimination of CO₂ and isobutylene yields the free amine, stabilized as the hydrochloride salt.

Nucleophilic Substitution at the Amine Sites

The secondary amines in the spirocyclic framework participate in nucleophilic substitutions, particularly with electrophilic reagents.

Reaction Reagents Products Source
AlkylationAlkyl halides (e.g., CH₃I, BnBr)N-alkylated derivatives
AcylationAcetic anhydride, acyl chloridesN-acylated spirocyclic compounds

Example : Reaction with 2,4-dichloropyrimidine-5-carbonitrile in CH₂Cl₂ with Hunig’s base yields tert-butyl 8-[2-(biphenyl-3-ylamino)-5-cyanopyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-2-carboxylate .

Ring-Opening and Functionalization of the Spirocyclic Core

The spirocyclic structure undergoes ring-opening under specific conditions to form linear intermediates for further derivatization.

Reaction Conditions Outcome Source
Acidic hydrolysisH₂SO₄ (conc.), refluxCleavage of the spiro ring to generate linear diamines
Reductive aminationNaBH₃CN, aldehydes/ketonesIntroduction of alkyl/aryl groups at amine sites

Note : Fluorine substituents at C6 enhance electron-withdrawing effects, modulating reactivity at adjacent nitrogen atoms .

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form polycyclic frameworks.

Reaction Reagents Products Source
Intramolecular Heck reactionPd(OAc)₂, PPh₃, baseFused bicyclic or tricyclic nitrogen-containing heterocycles
Ullmann couplingCuI, 1,10-phenanthrolineBiaryl-linked spirocyclic derivatives

Fluorine-Specific Reactivity

The difluoro substituents at C6 influence both steric and electronic properties:

  • Electronic effects : Fluorine increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.

  • Steric effects : Fluorine atoms hinder access to reactive sites, requiring optimized reaction conditions .

Example : Fluorine-directed lithiation at low temperatures (-78°C) enables selective functionalization of the spirocyclic core .

Salt Formation and Solubility

As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents (e.g., water, methanol), which is critical for biological testing .

Property Value Source
Solubility in H₂O25 mg/mL (25°C)
pKa (amine)~8.5 (predicted)

Stability Under Thermal and Oxidative Conditions

Condition Stability Source
Thermal decompositionStable up to 200°C
Oxidative stabilitySusceptible to strong oxidizers (e.g., KMnO₄)

Q & A

Q. What are the key synthetic strategies for preparing spirocyclic compounds like tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization reactions to form the spirocyclic core. For example, tert-butyl-protected diazaspiro compounds are often synthesized via intramolecular nucleophilic substitution or condensation reactions. Fluorination at the 6,6-positions can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Post-synthetic steps include Boc protection/deprotection and hydrochloride salt formation.
  • Critical Step : Optimize fluorination conditions (temperature, solvent polarity) to minimize byproducts.
  • Reference : Synthesis routes for analogous spiro compounds (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate) are detailed in and .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group and degradation of the spirocyclic structure. Use anhydrous solvents for dissolution, and avoid prolonged exposure to moisture. Similar compounds (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride) exhibit sensitivity to humidity and temperature fluctuations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for the 6,6-difluoro substituents during structural elucidation?

  • Methodological Answer :
  • 19F NMR Analysis : Use 19F NMR to confirm the presence and equivalence of the two fluorine atoms. Expected chemical shifts for geminal difluoro groups in spiro systems range from δ -180 to -200 ppm.
  • 2D NMR (COSY, NOESY) : Correlate fluorine positions with adjacent protons to verify spatial arrangement.
  • Reference : Structural characterization of difluoro-spiro compounds is supported by and , which highlight the utility of 19F NMR and exact mass spectrometry .

Q. What strategies optimize the cyclization step to improve yield in large-scale synthesis?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics.
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to stabilize transition states.
  • Temperature Control : Gradual heating (e.g., 40–60°C) reduces side reactions.
  • Case Study : reports successful cyclization of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate using optimized solvent-catalyst systems .

Q. How can researchers identify and mitigate common impurities in HPLC analysis?

  • Methodological Answer :
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., de-fluorinated intermediates or Boc-deprotected species).
  • Column Selection : Employ C18 columns with 0.1% TFA in mobile phases to improve resolution.
  • Mitigation : Repurify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients).
  • Reference : Safety data in emphasizes impurity control for structurally related compounds .

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